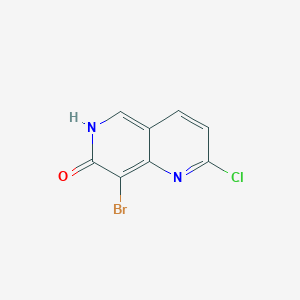

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one

Description

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is a halogenated derivative of the 1,6-naphthyridinone scaffold, a bicyclic heteroaromatic system with a pyridone core. This compound features bromine at position 8 and chlorine at position 2, which confer distinct electronic and steric properties.

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

8-bromo-2-chloro-6H-1,6-naphthyridin-7-one |

InChI |

InChI=1S/C8H4BrClN2O/c9-6-7-4(3-11-8(6)13)1-2-5(10)12-7/h1-3H,(H,11,13) |

InChI Key |

GCPYESVMTLMZGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C(=O)NC=C21)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.

Cyclization: Formation of the naphthyridine core through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at C8 and C2, respectively, undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions due to their positions on the electron-deficient ring system.

Bromine Substitution (C8)

The bromine atom is highly reactive in cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives.

Example : Reaction with 2-chlorophenylboronic acid:This reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination.

Chlorine Substitution (C2)

The chlorine atom participates in substitution under harsher conditions due to lower electronegativity compared to bromine:

-

Buchwald-Hartwig Amination : Reacts with amines (e.g., morpholine) using CuI/K₂CO₃ to form C–N bonds.

Example : Reaction with morpholine:

Functionalization of the Naphthyridinone Core

The ketone group at C7 and the nitrogen atoms influence reactivity through conjugation and electron withdrawal.

Reduction of the Ketone

The carbonyl group can be reduced to a hydroxyl or methylene group:

-

NaBH₄ Reduction : Converts the ketone to a secondary alcohol (unstable under acidic conditions).

-

Clemmensen Reduction : Reduces the ketone to a methylene group using Zn(Hg)/HCl.

Oxidation Reactions

While the ketone is resistant to further oxidation, the aromatic ring can undergo electrophilic substitution under controlled conditions:

-

Nitration : Requires HNO₃/H₂SO₄ at low temperatures, yielding nitro derivatives at electron-deficient positions.

Ring Functionalization via Radical Pathways

The bromine atom facilitates radical-mediated transformations:

-

Photobromination : Under UV light, Br substitutes hydrogen atoms at activated positions (e.g., C4 or C5).

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity Profile | Preferred Reactions |

|---|---|---|---|

| C8 | Br | High (Pd-catalyzed coupling, radical) | Suzuki, Heck, Ullmann |

| C2 | Cl | Moderate (requires strong bases/ligands) | Buchwald-Hartwig, NAS with amines |

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its biological activity and potential as a therapeutic agent.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparative Data Table

*Inferred from similar 1,6-naphthyridinones .

Biological Activity

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. The presence of bromine and chlorine in its structure enhances its reactivity, making it a suitable candidate for further derivatization to improve biological efficacy.

Synthetic Pathway

- Starting Materials : The synthesis begins with commercially available naphthyridine derivatives.

- Halogenation : Bromination and chlorination are performed under controlled conditions to introduce the halogen substituents.

- Cyclization : The final cyclization step yields the desired naphthyridinone structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action includes inducing apoptosis in cancer cells and inhibiting cell proliferation.

- Case Study : A derivative of naphthyridine was evaluated against various cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin. The compound induced G2/M phase arrest in cancer cells, suggesting a targeted mechanism for halting cell division .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to enhance the efficacy of existing antibiotics when used in combination therapies.

- Research Findings : Studies indicate that this compound can modulate antibiotic activity against resistant strains of bacteria such as E. coli and S. aureus .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptotic Pathways : The compound activates extrinsic apoptotic pathways by binding to death receptors on cell membranes.

- Cell Cycle Regulation : It interferes with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Antimicrobial Action : Its mechanism includes disrupting bacterial DNA replication by inhibiting topoisomerases .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.